N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16583956
InChI: InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16-17H,2-8,13H2,1H3
SMILES:
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide

CAS No.:

Cat. No.: VC16583956

Molecular Formula: C20H26N2O3

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide -

Specification

Molecular Formula C20H26N2O3
Molecular Weight 342.4 g/mol
IUPAC Name N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide
Standard InChI InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16-17H,2-8,13H2,1H3
Standard InChI Key JLCAQEUOVOPWGF-UHFFFAOYSA-N
Canonical SMILES CN(C1CCCCC1)C(=O)CCCOC2C=CC3=NC(=O)C=CC3=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinolin-2(1H)-one core, where the oxygen atom at position 6 is linked to a butanamide chain via an ether bond. The amide nitrogen is substituted with a methyl group and a cyclohexyl ring . This configuration is represented in the IUPAC name N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide, which systematically describes its substituents and bonding patterns.

Key structural attributes include:

  • Quinolin-2(1H)-one moiety: A bicyclic system with a ketone group at position 2, contributing to potential hydrogen-bonding interactions .

  • Butanamide linker: A four-carbon chain connecting the quinoline core to the amide group, influencing solubility and conformational flexibility .

  • N-Cyclohexyl-N-methyl substitution: Bulky hydrophobic groups that may enhance lipid solubility and modulate receptor binding.

The Standard InChIKey (UIAYVIIHMORPSJ-UHFFFAOYSA-N) and SMILES representation (O=C(N(C1CCCCC1)C)CCCOc2ccc3c(=O)[nH]c4ccccc4c3c2) provide unambiguous identifiers for computational and experimental studies .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound is unavailable, related quinolin-2(1H)-one derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding between the ketone and NH groups . Proton NMR spectra of analogous compounds show characteristic signals:

  • δ 1.2–1.8 ppm (cyclohexyl protons),

  • δ 2.3–2.5 ppm (N-methyl group),

  • δ 6.6–7.4 ppm (quinoline aromatic protons) .
    Mass spectrometry data confirms the molecular ion peak at m/z 342 .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol starting from 6-hydroxyquinolin-2(1H)-one and 4-chlorobutanoyl chloride :

  • Etherification: Reaction of 6-hydroxyquinolin-2(1H)-one with 4-chlorobutanoyl chloride in the presence of a base (e.g., K₂CO₃) yields 4-(2-oxo-6H-quinolin-6-yloxy)butanoyl chloride.

  • Amidation: The intermediate reacts with N-methylcyclohexylamine using isobutyl chloroformate and triethylamine, producing the target compound .

Reaction conditions critically influence yield:

StepReagentsSolventTemperatureTimeYield
EtherificationK₂CO₃DMF0°C → RT15 min32%
AmidationIsobutyl chloroformate, TriethylamineChloroformRT3 hr90%

Source:

Purification and Characterization

The crude product is purified via recrystallization from acetone or dimethylformamide (DMF)-water mixtures . Purity is assessed using HPLC (>95%) and melting point analysis (164–165°C) .

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueMethod
Molecular Weight342.43 g/molCalculated
LogP2.70ACD/LogP
Water Solubility4.29 × 10⁻¹⁴ mmHg (25°C)ACD/BCF
Boiling Point594.3°CEstimated
Polar Surface Area49.85 ŲComputational
Hydrogen Bond Donors1Structural Analysis
Hydrogen Bond Acceptors5Structural Analysis

Source:

The compound’s moderate LogP (2.70) suggests balanced lipophilicity, suitable for traversing biological membranes. Its high boiling point reflects strong intermolecular forces, likely due to hydrogen bonding and aromatic stacking .

Research Gaps and Future Directions

  • Synthetic Optimization: Improving yields beyond 32% in the etherification step through catalyst screening (e.g., phase-transfer catalysts) .

  • Biological Screening: Prioritizing assays for cardiovascular activity, given the inotropic effects of analogs .

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclohexyl group and amide linker to enhance potency.

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